![molecular formula C5H2Cl2N2S B176176 2,6-Dichloroimidazo[2,1-b]thiazole CAS No. 135718-53-5](/img/structure/B176176.png)
2,6-Dichloroimidazo[2,1-b]thiazole
Vue d'ensemble
Description
2,6-Dichloroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroimidazo[2,1-b]thiazole typically involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This method yields 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-6-ols, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[2,1-b][1,3]thiazole compounds .
Applications De Recherche Scientifique
Anticancer Activity
2,6-Dichloroimidazo[2,1-b]thiazole has been investigated for its anticancer properties. Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have synthesized new imidazo[2,1-b]thiazole-based compounds that demonstrated promising cytotoxicity against breast cancer cell lines such as MDA-MB-231 with IC50 values as low as 1.12 μM .
Case Study:
- Compounds Tested: A series of aryl hydrazones derived from imidazo[2,1-b]thiazole.
- Results: Compounds 9i and 9m were particularly effective in inducing apoptosis in cancer cells, suggesting their potential as leads for further development in cancer therapy.
Antibacterial Properties
The compound also exhibits antibacterial activity. It has been shown to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring can significantly enhance the antibacterial efficacy of these compounds.
Data Table: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | Staphylococcus aureus | 0.008 µg/mL |
3b | Streptococcus pneumoniae | 0.03 µg/mL |
3c | Escherichia coli | 0.06 µg/mL |
Case Study:
- Research Findings: A study focused on the synthesis of benzothiazole derivatives demonstrated that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria .
Antitubercular Activity
Recent investigations have highlighted the potential of thiazole derivatives in combating tuberculosis (TB). Compounds derived from thiazoles have shown significant inhibitory effects against Mycobacterium tuberculosis.
Case Study:
- Research: A study by Karale et al. reported that certain thiazole derivatives exhibited MIC values as low as 2.1 µg/mL against M. tuberculosis H37Rv, indicating their potential as antitubercular agents .
Anti-inflammatory and Analgesic Effects
The imidazo[2,1-b]thiazole scaffold is also linked to anti-inflammatory and analgesic activities. Compounds containing this scaffold have been explored for their ability to modulate inflammatory responses.
Research Insights:
- Thiazole derivatives have been noted for their role in reducing inflammation and pain in various experimental models, showcasing a need for further exploration in this domain .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Research has shown that modifications at specific positions on the thiazole ring can lead to enhanced biological activity.
Key Findings:
Mécanisme D'action
The mechanism of action of 2,6-Dichloroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes like factor IXa, which plays a role in blood coagulation . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Benzimidazothiazoles: These compounds share a similar core structure and have been studied for their anticancer and antiviral properties.
Uniqueness
2,6-Dichloroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for further functionalization, making it a valuable scaffold in medicinal chemistry and material science .
Activité Biologique
2,6-Dichloroimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of 2,6-dichloroimidazo[2,1-b]thiazoles typically involves cyclization reactions between appropriate thiazole precursors and imidazole derivatives. Various synthetic routes have been explored to optimize yields and enhance biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound derivatives against drug-resistant bacteria. For instance:
- A study identified derivatives with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) . The most potent compound exhibited a minimum inhibitory concentration (MIC) of 3.7 μg/mL against MRSA, demonstrating efficacy in a wax moth model at doses of 5× MIC .
- Another research effort reported that modifications at the 6-position of the imidazo[2,1-b]thiazole scaffold enhanced antimicrobial activity by two-fold .
Antitubercular Activity
The compound has also shown promise as an antitubercular agent:
- In vitro evaluations revealed that certain derivatives displayed IC50 values as low as 2.03 μM against Mycobacterium tuberculosis , indicating strong potential as selective inhibitors with minimal toxicity to human cells .
- Molecular docking studies suggested that these compounds interact effectively with target proteins in M. tuberculosis, enhancing their therapeutic viability .
Antifungal Activity
Research indicates that imidazo[2,1-b]thiazole derivatives possess antifungal properties:
- A series of compounds were tested against pathogenic fungi such as Aspergillus fumigatus , showing comparable efficacy to established antifungal agents like ketoconazole .
- Structure-activity relationship studies revealed that specific functional groups significantly enhance antifungal activity .
Antitumor Activity
The antitumor potential of these compounds has been explored in various cancer cell lines:
- Derivatives demonstrated significant anti-proliferative effects against HeLa cells (IC50 > 128 μM) while exhibiting minimal toxicity towards normal human cell lines .
- The inhibitory activity against EGFR kinase was consistent with their anti-proliferative effects, suggesting a mechanism for their antitumor action .
Case Studies and Research Findings
Study | Biological Activity | Key Findings |
---|---|---|
Liu et al. (2016) | Antimicrobial | Identified compounds with MIC values < 5 μg/mL against MRSA; effective in vivo protection in a worm model. |
Patel et al. (2022) | Antitubercular | Compounds showed IC50 values as low as 2.03 μM; selective inhibition of M. tuberculosis over non-tuberculous strains. |
Althagafi & Latif (2021) | Antifungal | Effective against pathogenic fungi; structure-activity relationships indicated enhanced efficacy with specific substituents. |
Zhang et al. (2019) | Antitumor | Significant anti-proliferative effects against HeLa cells; minimal toxicity towards normal cells; potential EGFR inhibitors. |
Propriétés
IUPAC Name |
2,6-dichloroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2S/c6-3-1-9-2-4(7)10-5(9)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGWIAWEBQAWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577129 | |
Record name | 2,6-Dichloroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135718-53-5 | |
Record name | 2,6-Dichloroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.